3-(3,4-Dichlorophenyl)propan-1-ol
Overview
Description
3-(3,4-Dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a propanol group attached to a dichlorophenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,4-Dichlorophenyl)propan-1-ol can be synthesized through the reduction of 3-(3,4-dichlorophenyl)propanoic acid using borane-tetrahydrofuran (BH3-THF) complex. The reaction involves heating the mixture at reflux for 17-18 hours, followed by quenching with hydrochloric acid and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(3,4-dichlorophenyl)propanal.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The dichlorophenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Borane-tetrahydrofuran (BH3-THF) is commonly used for reduction reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) and other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(3,4-Dichlorophenyl)propanal
Reduction: Various alcohol derivatives
Substitution: Substituted dichlorophenyl derivatives
Scientific Research Applications
3-(3,4-Dichlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure but with methoxy groups instead of chlorine atoms.
3-(4-Chlorophenyl)propan-1-ol: Contains only one chlorine atom on the phenyl ring.
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Contains an amino group in addition to the dichlorophenyl group.
Uniqueness
3-(3,4-Dichlorophenyl)propan-1-ol is unique due to the presence of two chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFPSLHLQXSDGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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